molecular formula C13H11NO3 B3145617 2-methyl-6-oxo-1,2-dihydro-6H-pyrrolo[3,2,1-ij]quinoline-5-carboxylic acid CAS No. 57771-89-8

2-methyl-6-oxo-1,2-dihydro-6H-pyrrolo[3,2,1-ij]quinoline-5-carboxylic acid

Cat. No.: B3145617
CAS No.: 57771-89-8
M. Wt: 229.23 g/mol
InChI Key: WTGRJHKPPOBGIZ-UHFFFAOYSA-N
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Description

2-Methyl-6-oxo-1,2-dihydro-6H-pyrrolo[3,2,1-ij]quinoline-5-carboxylic acid is a complex organic compound belonging to the class of pyrroloquinolines. This compound is characterized by its unique molecular structure, which includes a fused pyrroloquinoline ring system and a carboxylic acid functional group. Due to its intricate structure, it has garnered interest in various scientific fields, including chemistry, biology, and medicine.

Mechanism of Action

Target of Action

The primary target of 2-methyl-6-oxo-1,2-dihydro-6H-pyrrolo[3,2,1-ij]quinoline-5-carboxylic acid is a broad spectrum of bacteria, including both gram-positive and gram-negative strains . These bacteria play various roles in human health, from maintaining gut health to causing infections.

Mode of Action

Given its potent antibacterial activity , it likely interacts with bacterial cells to inhibit their growth or kill them directly

Biochemical Pathways

Considering its antibacterial activity , it likely interferes with essential bacterial processes such as cell wall synthesis, protein synthesis, or DNA replication.

Result of Action

The primary result of the action of this compound is the inhibition of bacterial growth, leading to a potent antibacterial effect against both gram-positive and gram-negative bacteria . This makes it a potential candidate for the development of new antibacterial agents.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-methyl-6-oxo-1,2-dihydro-6H-pyrrolo[3,2,1-ij]quinoline-5-carboxylic acid typically involves multi-step organic reactions. One common approach is the cyclization of appropriately substituted quinoline derivatives under acidic or basic conditions. The reaction conditions often require the use of strong acids or bases, and the process may involve heating to promote ring closure.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The use of continuous flow chemistry and advanced purification techniques, such as column chromatography or crystallization, can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Oxidizing agents such as potassium permanganate (KMnO₄) or chromic acid (H₂CrO₄) can be used to introduce oxygen atoms into the molecule.

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst can reduce specific functional groups.

  • Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or other strong bases.

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound. These products can exhibit different chemical and biological properties, making them useful for various applications.

Scientific Research Applications

Chemistry: In chemistry, this compound serves as a versatile intermediate for the synthesis of more complex molecules

Biology: In biological research, 2-methyl-6-oxo-1,2-dihydro-6H-pyrrolo[3,2,1-ij]quinoline-5-carboxylic acid has been studied for its potential biological activities. It has shown promise as an antibacterial agent, exhibiting activity against both gram-positive and gram-negative bacteria.

Medicine: The compound has been investigated for its medicinal properties, particularly in the development of new therapeutic agents. Its ability to interact with biological targets makes it a candidate for drug discovery and development.

Industry: In the industrial sector, this compound can be used in the production of dyes, pigments, and other chemical products. Its unique chemical properties make it suitable for various applications in material science and manufacturing.

Comparison with Similar Compounds

  • Indole derivatives: These compounds share a similar heterocyclic structure and are often used in the synthesis of pharmaceuticals and natural products.

  • Quinoline derivatives: These compounds have a similar core structure and are known for their diverse biological activities.

  • Pyrroloquinoline alkaloids: These compounds are structurally related and have been studied for their medicinal properties.

Uniqueness: 2-Methyl-6-oxo-1,2-dihydro-6H-pyrrolo[3,2,1-ij]quinoline-5-carboxylic acid stands out due to its specific substitution pattern and the presence of the carboxylic acid group. This combination of features contributes to its unique chemical and biological properties, distinguishing it from other similar compounds.

Properties

IUPAC Name

2-methyl-9-oxo-1-azatricyclo[6.3.1.04,12]dodeca-4(12),5,7,10-tetraene-10-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11NO3/c1-7-5-8-3-2-4-9-11(8)14(7)6-10(12(9)15)13(16)17/h2-4,6-7H,5H2,1H3,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WTGRJHKPPOBGIZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC2=C3N1C=C(C(=O)C3=CC=C2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301145866
Record name 1,2-Dihydro-2-methyl-6-oxo-6H-pyrrolo[3,2,1-ij]quinoline-5-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301145866
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

229.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

57771-89-8
Record name 1,2-Dihydro-2-methyl-6-oxo-6H-pyrrolo[3,2,1-ij]quinoline-5-carboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=57771-89-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,2-Dihydro-2-methyl-6-oxo-6H-pyrrolo[3,2,1-ij]quinoline-5-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301145866
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2-methyl-6-oxo-1,2-dihydro-6H-pyrrolo[3,2,1-ij]quinoline-5-carboxylic acid
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2-methyl-6-oxo-1,2-dihydro-6H-pyrrolo[3,2,1-ij]quinoline-5-carboxylic acid
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2-methyl-6-oxo-1,2-dihydro-6H-pyrrolo[3,2,1-ij]quinoline-5-carboxylic acid
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2-methyl-6-oxo-1,2-dihydro-6H-pyrrolo[3,2,1-ij]quinoline-5-carboxylic acid
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2-methyl-6-oxo-1,2-dihydro-6H-pyrrolo[3,2,1-ij]quinoline-5-carboxylic acid
Reactant of Route 6
2-methyl-6-oxo-1,2-dihydro-6H-pyrrolo[3,2,1-ij]quinoline-5-carboxylic acid

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